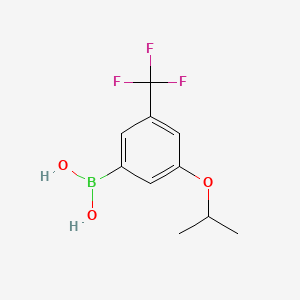

3-Isopropoxy-5-trifluoromethylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a chemical compound with the CAS Number: 1256345-44-4 . It has a molecular weight of 248.01 and its IUPAC name is 3-isopropoxy-5-(trifluoromethyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid .Aplicaciones Científicas De Investigación

Drug Discovery and Design

- Field : Biochemistry and Pharmacology

- Application : Trifluoromethylphenylboronic acids are used in drug discovery and design. They have been synthesized and characterized for their structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

- Methods : The compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole in some solutions . Docking studies with the active site of the enzymes have been carried out .

- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Photoredox Catalysis

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids are used in photoredox catalysis . This pioneering work has proved that photoredox catalysis is highly effective in generating the CF3 radical .

- Methods : The process involves asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis .

- Results : The reaction mechanism through synergistic catalysis has been proposed .

Decarboxylative Olefination of Carboxylic Acid Salts

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .

- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .

- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Decarboxylative Olefination of Carboxylic Acid Salts

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .

- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .

- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Safety And Hazards

Propiedades

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKZAAHUIMXNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681514 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-5-trifluoromethylphenylboronic acid | |

CAS RN |

1256345-44-4 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)